Wogonin

Catalog No.
S547198
CAS No.
632-85-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wogonin

CAS Number

632-85-9

Product Name

Wogonin

IUPAC Name

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3

InChI Key

XLTFNNCXVBYBSX-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C(OC)C(O)=CC(O)=C13

solubility

Soluble in DMSO

Synonyms

5,7-dihydroxy-8-methoxyflavone, wogonin

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O

The exact mass of the compound Wogonin is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Knee Osteoarthritis

    Scientific Field: Clinical and Translational Physiology

    Methods of Application: The efficacy of delivering Wogonin transdermally in a cream was validated using pig ear skin in a Franz diffusion system.

    Results or Outcomes: Mice with Wogonin treatment were statistically more active than mice receiving vehicle treatment.

Anti-viral, Anti-inflammation, and Neuroprotection

    Scientific Field: Molecular Biology

    Summary of Application: Wogonin exhibits diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections.

Anti-Cancer

    Scientific Field: Oncology

    Summary of Application: Wogonin has been studied for its potential anti-cancer properties.

Neuroprotection

Anti-Inflammatory

    Scientific Field: Immunology

    Summary of Application: Wogonin has been shown to have direct anti-inflammatory properties.

Treatment of Bacterial and Viral Infections

Wogonin is characterized chemically as a dihydroxy- and monomethoxy-flavone with the molecular formula C₁₆H₁₂O₅. The hydroxy groups are located at positions C-5 and C-7, while a methoxy group is present at C-8 . This unique structure contributes to its bioactivity and therapeutic potential.

The mechanism of action for wogonin's various effects is still being explored. Here are some potential mechanisms:

  • Anti-inflammatory Activity: Wogonin might target multiple inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) [].
  • Anti-cancer Activity: Studies suggest wogonin may induce cell death (apoptosis) in cancer cells and inhibit angiogenesis (blood vessel formation) needed for tumor growth []. The exact mechanisms are under investigation.
  • Anxiolytic Activity: Wogonin might interact with the GABAergic system in the brain, potentially influencing anxiety-related signaling []. More research is needed to understand the specifics.
That contribute to its biological effects. Notably, it can undergo oxidation and reduction processes that modify its functional groups. For example, wogonin has been shown to inhibit cyclooxygenase-2 activity and modulate nitric oxide production through interactions with inflammatory signaling pathways . These reactions are crucial for its anti-inflammatory effects.

Wogonin exhibits significant biological activities:

  • Anti-Cancer: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase . Studies have demonstrated its effectiveness against various cancer cell lines, including human gastric cancer and lung adenocarcinoma cells.
  • Anti-Inflammatory: Wogonin reduces the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
  • Neuroprotective: It has been identified as an Nrf2 inhibitor, suggesting potential benefits in neurodegenerative diseases by modulating oxidative stress responses .

Wogonin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting wogonin from Scutellaria baicalensis using solvents like ethanol or methanol.
  • Chemical Synthesis: A notable synthetic route includes a four-step process starting from chrysin, which involves Elbs oxidation followed by benzylation among other reactions . This method allows for the production of wogonin in a laboratory setting.

Wogonin has several applications in medicine and pharmacology:

  • Cancer Therapy: Due to its cytotoxic effects on cancer cells, wogonin is being explored as a potential therapeutic agent in oncology.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis or inflammatory bowel disease.
  • Neuroprotection: Research indicates potential use in managing neurodegenerative diseases due to its antioxidant properties.

Studies have highlighted wogonin's interaction with various biological targets:

  • It has been shown to bind effectively with proteins involved in cancer pathways, such as AKT1, exhibiting strong binding energies indicative of good interaction .
  • Wogonin also interacts with peroxisome proliferator-activated receptors, influencing metabolic pathways related to liver diseases .

Wogonin shares structural similarities with several other flavonoids derived from Scutellaria baicalensis. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects of Wogonin
BaicaleinHas similar anti-cancer propertiesMore potent in inducing apoptosis
BaicalinKnown for anti-inflammatory effectsExhibits stronger cytotoxicity
WogonosideGlycosylated form with lower bioactivityHigher bioavailability and potency

Wogonin stands out due to its superior efficacy in inducing apoptosis and modulating inflammatory responses compared to these related compounds .

Cell Cycle Arrest Induction (G1/S and G2/M Checkpoints)

Wogonin demonstrates potent cell cycle regulatory effects through targeted modulation of checkpoint control mechanisms. Research evidence indicates that wogonin induces cell cycle arrest primarily at the G0/G1 phase transition, with additional effects observed at G2/M checkpoints across various cancer cell lines [4] [5] [6].

In myelodysplastic syndrome SKM-1 cells, wogonin treatment resulted in significant G0/G1 phase arrest, with cell populations increasing from 38.96% in untreated controls to 76.52% following 120 μM wogonin exposure [4]. This arrest mechanism involves precise modulation of cyclin-dependent kinase complexes, specifically downregulation of cyclin D1 and cyclin-dependent kinase 4 expression, coupled with upregulation of p21Cip1 and p27Kip1 proteins [4].

The G1/S checkpoint control mechanisms are further evidenced in colorectal cancer HCT116 cells, where wogonin induced G1 phase arrest through comprehensive regulation of the Wnt/β-catenin signaling pathway [6]. Treatment resulted in decreased intracellular Wnt protein levels and activated degradation complex formation, leading to β-catenin phosphorylation and proteasomal degradation [6]. Additionally, wogonin inhibited the transcriptional activity of T-cell factor/lymphoid enhancer factor and suppressed cyclin-dependent kinase 8 kinase activity, which functions as an oncogene in colorectal cancer development [6].

Table 1: Cell Cycle Arrest Mechanisms Across Cancer Cell Lines

Study/Cell LineCheckpoint AffectedKey Proteins ModulatedConcentration RangeReference Citation
SKM-1 cells (MDS)G0/G1 arrestCyclin D1↓, CDK4↓, p21Cip1↑, p27Kip1↑40-120 μM [4]
HCT116 cells (Colorectal cancer)G1 arrestCyclin A/E/D1↓, CDK2/4↓, CDK8↓20-60 μM [6]
U-2 OS cells (Osteosarcoma)Sub-G1 (apoptosis)Caspase-3↑, PARP cleavage↑25-100 μM [5]
K562/A02 cells (Leukemia)G2/M arrestCCND1↓, CDK2↓, CyclinA2↓10-40 μM [7]
HL-60 cells (Leukemia)G1/S arrestPI3K-AKT↓, caspase activation↑20-80 μM [8]
SGC-7901/BGC-823 (Gastric cancer)G0/G1 arrestJAK-STAT3↓50-100 μM [9]
THP-1 cells (Acute monocytic leukemia)G2/M arrestAKT↓, p-AKT↓25-100 μM [7]

G2/M checkpoint modulation represents an additional mechanism, particularly evident in acute monocytic leukemia THP-1 cells, where wogonin induced G2/M phase arrest through inhibition of the PI3K/AKT signaling pathway [7]. This mechanism involves decreased expression of CCND1, cyclin-dependent kinase 2, and CyclinA2 mRNA, coupled with reduced AKT and phosphorylated AKT protein levels [7].

Mitochondrial Apoptosis Pathway Activation

Wogonin exhibits profound effects on mitochondrial-mediated apoptosis through multiple convergent mechanisms. The compound targets mitochondrial membrane integrity, cytochrome c release, and caspase cascade activation across diverse cancer cell types [4] [5] [8].

Mitochondrial dysfunction induction represents a primary mechanism in human osteosarcoma U-2 OS cells, where wogonin treatment resulted in decreased mitochondrial membrane potential, increased intracellular calcium levels, and elevated reactive oxygen species production [5]. These changes triggered comprehensive apoptotic protein alterations, including increased levels of Bad, Bax, cytochrome c, cleaved caspase-9, cleaved caspase-3, apoptosis-inducing factor, and endonuclease G [5].

The Bcl-2 family protein regulation constitutes a critical component of wogonin-induced apoptosis. In SKM-1 cells, treatment modulated the Bcl-2 to Bax ratio through mitochondrial pathway activation [4]. Western blot analysis revealed increased expression of proapoptotic proteins Bax, activated caspases 3 and 9, and activated cleaved poly(ADP-ribose) polymerase, while simultaneously decreasing antiapoptotic protein Bcl-2 expression [4].

Table 2: Mitochondrial Apoptosis Pathway Activation

Cell Line/ModelMitochondrial ParametersApoptotic MarkersEffective ConcentrationPathway InvolvementReference Citation
SKM-1 cellsBcl-2/Bax ratio modulationBax↑, Bcl-2↓, caspase-3↑, PARP↑40-120 μMMitochondrial pathway [4]
U-2 OS cellsΔΨm loss, Ca2+ increase, ROS↑Cytochrome c↑, caspase-9↑, AIF↑25-100 μMMitochondrial/ER stress [5]
HL-60 cellsCytochrome c release, caspase-9↑Cleaved caspase-9↑, cleaved PARP↑20-80 μMPI3K-AKT/mitochondrial [8]
Cardiomyocytes (DOX model)Cytochrome c leakage preventionCleaved-caspase-9/3↓, Pro-caspase-3↑20-40 μMmPTP inhibition [10]
PC12 cells (Aβ model)MMP restoration, Ca2+ regulationCleaved caspase-8/3/PARP-1↓10-100 μMIntrinsic/extrinsic pathways [11]
SH-SY5Y neuroblastomaMitochondrial membrane potential↑Bax↓, cleaved caspase-9↓10 μMmTOR/autophagy [12]
DLBCL cellsBCL-2↓, MCL-1↓, BCL-xL↓Mitochondrial membrane potential loss10-50 μMPI3K/MAPK pathways [13]

Endoplasmic reticulum stress integration with mitochondrial apoptosis pathways represents an additional sophisticated mechanism. In U-2 OS cells, wogonin increased expression of glucose-regulated protein 78, activating transcription factor 6α, C/EBP homologous protein, calpain 1, calpain 2, and caspase-4, indicating coordinated endoplasmic reticulum stress and mitochondrial dysfunction [5].

Metastasis Suppression via MMP Inhibition

Matrix metalloproteinase inhibition represents a fundamental mechanism through which wogonin suppresses cancer cell metastasis and invasion. The compound demonstrates particular efficacy against matrix metalloproteinase-9 and matrix metalloproteinase-2, key enzymes involved in extracellular matrix degradation and tumor progression [14] [15] [16].

Molecular docking analysis and surface plasmon resonance assays have revealed specific binding interactions between wogonin and matrix metalloproteinase-9, with a dissociation constant of 16.27 μM [14]. This direct binding interaction results in inhibition of matrix metalloproteinase-9 enzymatic activity without affecting protein expression levels, suggesting allosteric or competitive inhibition mechanisms [14].

In hepatocellular carcinoma MHCC97L and PLC/PRF/5 cells, wogonin treatment at concentrations of 50-100 μM significantly suppressed cell migration and invasion capabilities [14]. Gelatin zymography analysis demonstrated dose- and time-dependent inhibition of intracellular active matrix metalloproteinase-9 activities, while pro-matrix metalloproteinase-9 and matrix metalloproteinase-2 activities remained unaffected [14].

Table 3: MMP Inhibition and Metastasis Suppression

Cancer Type/Cell LineMMP TargetMetastatic ParametersBinding Affinity (KD)Additional MechanismsReference Citation
Hepatocellular carcinoma (MHCC97L)MMP-9 activity inhibitionMigration↓, invasion↓16.27 μM (MMP-9)Direct MMP-9 binding [14] [15]
Melanoma (B16-F10)MMP-2 expression/activity↓Migration↓, invasion↓, actin remodeling↓Not specifiedRas-mediated pathways↓ [16]
Breast carcinomaMMP-9 expression↓Invasion↓Not specifiedPKCδ/ERK1/2↓ [17]
Oral cancer cellsMMP-2/MMP-9 inhibitionMigration/invasion↓Not specifiedMMP-mediated ECM degradation↓ [18]
Gallbladder carcinoma (GBC-SD)MMP-9↓ via maspin↑Mobility↓, invasion↓Not specifiedMaspin expression↑ [19]
Human aortic smooth muscle cellsMMP-9 expression↓Migration inhibitionNot specifiedNF-κB/MAPK signaling↓ [20]

Melanoma B16-F10 cell studies demonstrate additional complexity in matrix metalloproteinase regulation, where wogonin suppressed matrix metalloproteinase-2 expression and activity while simultaneously inhibiting Rac1-mediated actin remodeling [16]. This dual mechanism involves suppression of Ras-mediated extracellular regulated protein kinases and protein kinase B pathways, both critical for cancer cell motility and invasion [16].

Anti-Inflammatory Action Spectrum

COX-2 and iNOS Expression Modulation

Wogonin demonstrates comprehensive anti-inflammatory activity through coordinated suppression of cyclooxygenase-2 and inducible nitric oxide synthase expression across multiple inflammatory models [21] [20] [22]. These enzymes represent critical mediators of inflammatory prostaglandin and nitric oxide production, respectively.

In human osteoarthritis chondrocytes stimulated with interleukin-1β, wogonin achieved complete suppression of both cyclooxygenase-2 and inducible nitric oxide synthase expression at concentrations ranging from 10-50 μM [21]. This suppression occurred at both mRNA and protein levels, resulting in corresponding decreases in prostaglandin E2 and nitric oxide production [21].

Mechanistic analysis reveals that cyclooxygenase-2 inhibition involves transcriptional-level regulation through mitogen-activated protein kinase kinase 1/2 and activator protein-1 pathway modulation [20]. In A549 lung epithelial cancer cells, wogonin inhibited phorbol 12-myristate 13-acetate-induced cyclooxygenase-2 protein and mRNA expression through suppression of c-Jun expression and activator protein-1 activation [20].

Table 4: Anti-Inflammatory Action Spectrum

Model SystemCOX-2 ExpressioniNOS ExpressionIL-6 LevelsTNF-α LevelsEffective ConcentrationReference Citation
Human OA chondrocytes (IL-1β)Complete suppressionComplete suppressionComplete suppressionNot measured10-50 μM [21]
RAW264.7 macrophages (LPS+IFN-γ)Not directly measuredNot directly measuredSuppressed secretionNot measured50-200 μg/mL [23]
A549 lung epithelial cells (PMA)Significant inhibitionStrong inhibitionNot measuredNot measured10-30 μM [20]
THP-1 cells (LPS)SuppressedSuppressedSignificantly reducedReduced10-50 μM [22]
Human renal tubular epithelial cellsReduced expressionReduced expressionReducedReduced10-40 μM [24]
Mouse traumatic brain injury modelMarked reductionMarked reductionMarked reductionNot measured40 mg/kg (in vivo) [25]
CAC mouse model (AOM/DSS)Decreased in surrounding tissuesDecreased in surrounding tissuesSignificantly decreasedNot measured50 mg/kg (in vivo) [22]

The anti-inflammatory mechanism extends beyond direct enzyme inhibition to encompass upstream signaling pathway modulation. In THP-1 cells, wogonin inhibited lipopolysaccharide-induced nuclear factor-κB nuclear translocation, phosphorylation of inhibitor of κB, and inhibitor of κB kinase α/β [22]. Additionally, electrophoretic mobility shift assays demonstrated concentration-dependent suppression of nuclear factor-κB DNA-binding activity [22].

Cytokine Storm Mitigation (IL-6, TNF-α, IFN-γ)

Wogonin exhibits remarkable efficacy in mitigating cytokine storm responses through coordinated suppression of key inflammatory mediators including interleukin-6, tumor necrosis factor-α, and interferon-γ [21] [26] [22]. This activity represents critical therapeutic potential for hyperinflammatory conditions.

In human osteoarthritis chondrocytes, wogonin achieved complete suppression of interleukin-6 expression and production at both mRNA and protein levels [21]. This suppression was accompanied by corresponding decreases in other inflammatory mediators, including prostaglandin E2 and nitric oxide, indicating comprehensive anti-inflammatory activity [21].

Cytokine storm mitigation mechanisms involve multiple pathway modulations. In PC12 cells exposed to amyloid-β peptides, wogonin treatment reduced tumor necrosis factor-α expression to control levels at 100 μM concentration, while simultaneously suppressing nitric oxide and prostaglandin E2 production [11]. This protective effect occurred through coordinated downregulation of nuclear factor-κB and mitogen-activated protein kinase signaling pathways [11].

Table 5: Cytokine Storm Mitigation

Study ModelIL-6 ModulationTNF-α ResponseIFN-γ EffectsAdditional CytokinesMechanismReference Citation
Human OA chondrocytesComplete suppression (protein/mRNA)Not directly measuredNot measuredPGE2↓, NO↓ROS/ERK/Nrf2 pathway [21]
PC12 cells (Aβ-induced)Not directly measuredExpression reduced to control levelsNot measuredNO↓, PGE2↓NF-κB/MAPK downregulation [11]
THP-1 cells (LPS-stimulated)Significantly reduced secretionReduced levelsPart of LPS+IFN-γ modelIL-1β secretion↓Nrf2 pathway activation [22]
Mouse CAC modelmRNA levels significantly decreasedNot measuredNot measuredIL-1β mRNA↓NF-κB inhibition, Nrf2 activation [22]
Traumatic brain injury modelMarked reduction in expressionNot measuredNot measuredIL-1β↓, IL-6↓, MIP-2↓TLR4/NF-κB pathway inhibition [25]
Type 2 diabetes modelEnhanced IL-6/IFN-γ ratio observedEnhanced TNF-α/IFN-γ ratioSignificantly lower productionIL-10 baseline affects responseImmune cell responsiveness [26]

Interferon-γ modulation represents a complex regulatory mechanism. In type 2 diabetes mellitus models, wogonin treatment influenced the balance between pro-inflammatory and anti-inflammatory responses, with particular effects on the interferon-γ/interleukin-10 axis [26]. The compound affected immune cell responsiveness, with implications for chronic inflammatory conditions [26].

Antioxidant Capacity Quantification

ROS Scavenging Efficiency

Wogonin demonstrates potent reactive oxygen species scavenging capabilities through multiple mechanisms, including direct radical neutralization and cellular antioxidant system enhancement [21] [23] [11]. Quantitative assessments reveal significant scavenging efficiency across diverse assay systems.

DPPH radical scavenging assays demonstrate robust antioxidant activity, with wogonin achieving an IC50 value of 43.28 ± 0.67 μg/mL, comparable to vitamin C (44.57 ± 0.59 μg/mL) and significantly superior to Trolox (67.19 ± 4.82 μg/mL) [23]. This direct radical scavenging capacity indicates strong hydrogen-donating ability and electron transfer potential [23].

Ferric reducing antioxidant power assays further confirm antioxidant capacity, with wogonin exhibiting 57.14 ± 4.39 μg vitamin C equivalent antioxidant capacity per mg and 65.77 ± 4.99 μg Trolox equivalent antioxidant capacity per mg of extract [23]. These values indicate substantial electron-donating capacity through reduction of ferric ions to ferrous ions [23].

Table 6: ROS Scavenging Efficiency and Antioxidant Capacity

Assay SystemROS Scavenging EfficiencyComparison to StandardsCellular ProtectionMechanismReference Citation
DPPH radical scavengingIC50: 43.28 ± 0.67 μg/mLComparable to Vitamin CGeneral antioxidant activityDirect radical scavenging [23]
FRAP (Ferric reducing power)57.14 ± 4.39 μgVCEA/mgEffective reducing capacityElectron-donating capacityFe3+ to Fe2+ reduction [23]
Intracellular ROS (RAW264.7)IC50: 156.10 ± 4.36 μg/mL~3× more effective than NAC64% ROS reduction at 200 μg/mLDirect ROS neutralization [23]
PC12 cells (Aβ-induced ROS)54.23 ± 4.21% inhibition at 50 μMSimilar to resveratrolCell viability restored to 99.56%Antioxidant enzyme induction [11]
Human OA chondrocytesMild oxidative stress inductionGSH depletion, ROS generationRedox modulationNrf2/ARE pathway activation [21]
U-2 OS osteosarcoma cellsIncreased ROS and Ca2+Dose-dependent ROS increaseMitochondrial dysfunctionOxidative stress induction [5]
Cardiomyocytes (DOX model)ROS accumulation preventionOxidative stress mitigationCardioprotective effectsMitochondrial protection [10]

Intracellular reactive oxygen species scavenging represents a particularly important mechanism. In RAW264.7 macrophages stimulated with lipopolysaccharide plus interferon-γ, wogonin demonstrated an IC50 of 156.10 ± 4.36 μg/mL for intracellular reactive oxygen species reduction, approximately three times more effective than N-acetylcysteine (IC50: 489.57 μg/mL) [23]. At 200 μg/mL concentration, wogonin reduced intracellular reactive oxygen species accumulation by approximately 64% [23].

Nrf2/ARE Pathway Activation

Nuclear factor erythroid 2-related factor 2/antioxidant response element pathway activation represents a sophisticated mechanism through which wogonin enhances cellular antioxidant defenses [21] [22] [27]. This pathway regulates expression of numerous cytoprotective genes, including antioxidant enzymes and detoxification proteins.

In human osteoarthritis chondrocytes, wogonin induced significant nuclear factor erythroid 2-related factor 2 nuclear translocation and activation of downstream antioxidant response element-dependent genes [21]. Molecular docking studies revealed that wogonin can disrupt Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 interaction by directly blocking the nuclear factor erythroid 2-related factor 2 binding site in Kelch-like ECH-associated protein 1 protein [21].

Table 7: Nrf2/ARE Pathway Activation

Study SystemNrf2 Nuclear TranslocationKeap1 InteractionARE-Dependent GenesOxidative Stress ResponseFunctional OutcomeConcentration/DoseReference Citation
Human OA chondrocytesSignificantly increasedDirect Keap1/Nrf2 disruptionHO-1↑, SOD2↑, NQO1↑, GCLC↑ROS/ERK/Nrf2 signaling axisChondroprotection, anti-inflammation10-50 μM [21]
THP-1 cellsIncreased by wogoninDecreased Keap1-Nrf2 bindingHO-1 expression↑Intracellular ROS scavengingAnti-inflammatory cytokine reduction50-200 μg/mL [22]
HCT116 colorectal cancer cellsLPS-stimulated translocation↑Decreased Keap1-Nrf2 bindingNQO-1↑, HO-1↑Antioxidant response element activationCancer chemoprevention potential10-50 μM [22]
CAC mouse model (surrounding tissues)Significantly increasedNot directly measuredAntioxidant response↑Environmental stress counteractionInflammation-induced injury prevention50 mg/kg (in vivo) [22]
K562/A02 resistant leukemia cellsTranscription suppressedStat3/NF-κB-mediated inhibitionNrf2-regulated genes↓ROS detoxification program↓Drug resistance (negative effect)10-40 μM [28]
Mouse liver (sepsis model)Nrf2-dependent protectionKeap1-Nrf2 pathway modulationHO-1 pathway activationAnti-oxidative stress↑Hepatoprotection in sepsis20-40 mg/kg (in vivo) [29]
Traumatic brain injury modelEnhanced nuclear translocationNot directly measuredHO-1↑, antioxidant enzymes↑Oxidative damage preventionNeuroprotection, brain edema↓40 mg/kg (in vivo) [27]

Downstream antioxidant response element-dependent gene expression includes heme oxygenase-1, superoxide dismutase 2, NAD(P)H quinone oxidoreductase 1, and glutamate-cysteine ligase catalytic subunit [21]. These enzymes collectively enhance cellular resistance to oxidative stress through multiple mechanisms, including heme catabolism, superoxide dismutation, quinone detoxification, and glutathione synthesis [21].

Immunoprecipitation assays in THP-1 cells demonstrated that wogonin decreased Kelch-like ECH-associated protein 1 binding to nuclear factor erythroid 2-related factor 2, while increasing ubiquitinated Kelch-like ECH-associated protein 1 protein levels [22]. This mechanism suggests that wogonin promotes nuclear factor erythroid 2-related factor 2 protein stability by facilitating Kelch-like ECH-associated protein 1 degradation [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

POK93PO28W

Other CAS

632-85-9

Metabolism Metabolites

Wogonin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Wogonin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Zhao Y, Zhang L, Wu Y, Dai Q, Zhou Y, Li Z, Yang L, Guo Q, Lu N. Selective anti-tumor activity of wogonin targeting the Warburg effect through stablizing p53. Pharmacol Res. 2018 Jul 18;135:49-59. doi: 10.1016/j.phrs.2018.07.011. [Epub ahead of print] PubMed PMID: 30031170.
2: Yang W, He S, Xiao N, Qiao Y, Sui H, Liang L, Chen J, Li W, Zhang L. Simultaneous Determination of 15 Flavonoids in Scutellaria barbata-Hedyotis diffusa Herb Pair by HPLC Q-TOF MS. J AOAC Int. 2018 Jul 20. doi: 10.5740/jaoacint.17-0469. [Epub ahead of print] PubMed PMID: 30029697.
3: Go JH, Wei JD, Park JI, Ahn KS, Kim JH. Wogonin suppresses the LPS enhanced invasiveness of MDA MB 231 breast cancer cells by inhibiting the 5 LO/BLT2 cascade. Int J Mol Med. 2018 Jul 12. doi: 10.3892/ijmm.2018.3776. [Epub ahead of print] PubMed PMID: 30015917.
4: Jintao X, Quanwei Y, Chunyan L, Yun J, Shuangxi W, Mingxiang Z, Peng L. Rapid and Simultaneous Determination of Three Active Components in Raw and Processed Root Samples of Scutellaria baicalensis by Near-infrared Spectroscopy. Planta Med. 2018 Jul 13. doi: 10.1055/a-0655-2211. [Epub ahead of print] PubMed PMID: 30005428.
5: Kim KA, Jung JH, Choi YS, Kang G, Kim ST. Anti-inflammatory effect of wogonin on allergic responses in ovalbumin-induced allergic rhinitis in the mouse. Allergy Rhinol (Providence). 2018 Apr 9;9:2152656718764145. doi: 10.1177/2152656718764145. eCollection 2018 Jan-Dec. PubMed PMID: 29977652; PubMed Central PMCID: PMC6028163.
6: Wang KH, Zhang YT, Yang XW, Xu W, Zhang P, Gong Y, Liu NF. [Chemical constituents from Fukeqianjin formula]. Zhongguo Zhong Yao Za Zhi. 2018 Jun;43(11):2300-2312. doi: 10.19540/j.cnki.cjcmm.20180408.006. Chinese. PubMed PMID: 29945383.
7: Zhang B, Yang W, Zou Y, Li M, Guo H, Zhang H, Xia C, Xu C. NEFA-Sensitive Orai1 Expression in Regulation of De Novo Lipogenesis. Cell Physiol Biochem. 2018;47(3):1310-1317. doi: 10.1159/000490226. Epub 2018 Jun 15. PubMed PMID: 29913436.
8: Zhang J, Zhang Q, Chen X, Liu Y, Xue J, Dahan A, Zhang H, Chai Y. Revealing Synergistic Mechanism of Multiple Components in Gandi Capsule for Diabetic Nephropathy Therapeutics by Network Pharmacology. Evid Based Complement Alternat Med. 2018 Apr 26;2018:6503126. doi: 10.1155/2018/6503126. eCollection 2018. PubMed PMID: 29853965; PubMed Central PMCID: PMC5944259.
9: Liu Y, Yao W, Si L, Hou J, Wang J, Xu Z, Li W, Chen J, Li R, Li P, Bo L, Xiao X, Lan J, Xu D. Chinese herbal extract Su-duxing had potent inhibitory effects on both wild-type and entecavir-resistant hepatitis B virus (HBV) in vitro and effectively suppressed HBV replication in mouse model. Antiviral Res. 2018 Jul;155:39-47. doi: 10.1016/j.antiviral.2018.04.017. Epub 2018 Apr 24. PubMed PMID: 29702120.
10: Sabra SA, Elzoghby AO, Sheweita SA, Haroun M, Helmy MW, Eldemellawy MA, Xia Y, Goodale D, Allan AL, Rohani S. Self-assembled amphiphilic zein-lactoferrin micelles for tumor targeted co-delivery of rapamycin and wogonin to breast cancer. Eur J Pharm Biopharm. 2018 Jul;128:156-169. doi: 10.1016/j.ejpb.2018.04.023. Epub 2018 Apr 22. PubMed PMID: 29689288.
11: Wang T, Long F, Jiang G, Cai H, Jiang Q, Cheng K, Hu Z, Wang Y. Pharmacokinetic properties of wogonin and its herb-drug interactions with docetaxel in rats with mammary tumors. Biomed Chromatogr. 2018 Apr 21:e4264. doi: 10.1002/bmc.4264. [Epub ahead of print] PubMed PMID: 29679509.
12: Oshima N, Shimizu T, Narukawa Y, Hada N, Kiuchi F. Quantitative analysis of the anti-inflammatory activity of orengedokuto II: berberine is responsible for the inhibition of NO production. J Nat Med. 2018 Jun;72(3):706-714. doi: 10.1007/s11418-018-1209-7. Epub 2018 Apr 18. PubMed PMID: 29671127.
13: Khalmuratova R, Lee M, Mo JH, Jung Y, Park JW, Shin HW. Wogonin attenuates nasal polyp formation by inducing eosinophil apoptosis through HIF-1α and survivin suppression. Sci Rep. 2018 Apr 18;8(1):6201. doi: 10.1038/s41598-018-24356-5. PubMed PMID: 29670184; PubMed Central PMCID: PMC5906673.
14: Dai XM, Cui DN, Wang J, Zhang W, Zhang ZJ, Xu FG. Systems Pharmacology Based Strategy for Q-Markers Discovery of HuangQin Decoction to Attenuate Intestinal Damage. Front Pharmacol. 2018 Mar 20;9:236. doi: 10.3389/fphar.2018.00236. eCollection 2018. PubMed PMID: 29615909; PubMed Central PMCID: PMC5870050.
15: Cao H, Li S, Xie R, Xu N, Qian Y, Chen H, Hu Q, Quan Y, Yu Z, Liu J, Xiang M. Exploring the Mechanism of Dangguiliuhuang Decoction Against Hepatic Fibrosis by Network Pharmacology and Experimental Validation. Front Pharmacol. 2018 Mar 5;9:187. doi: 10.3389/fphar.2018.00187. eCollection 2018. PubMed PMID: 29556199; PubMed Central PMCID: PMC5844928.
16: Fu XY, Guo HM, Cong W, Meng XC. [Exogenous H₂O₂ regulated secondary metabolism of Scutellaria baicalensis and enhanced drug quality]. Zhongguo Zhong Yao Za Zhi. 2018 Jan;43(2):271-287. doi: 10.19540/j.cnki.cjcmm.20171030.009. Chinese. PubMed PMID: 29552845.
17: Baek JS, Na YG, Cho CW. Sustained Cytotoxicity of Wogonin on Breast Cancer Cells by Encapsulation in Solid Lipid Nanoparticles. Nanomaterials (Basel). 2018 Mar 13;8(3). pii: E159. doi: 10.3390/nano8030159. PubMed PMID: 29533979; PubMed Central PMCID: PMC5869650.
18: Ling X, Xiang Y, Chen F, Tang Q, Zhang W, Tan X. Intestinal absorption differences of major bioactive compounds of Gegenqinlian Decoction between normal and bacterial diarrheal mini-pigs in vitro and in situ. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Apr 15;1083:93-101. doi: 10.1016/j.jchromb.2018.02.045. Epub 2018 Mar 3. PubMed PMID: 29525365.
19: Seong RK, Kim JA, Shin OS. Wogonin, a flavonoid isolated from Scutellaria baicalensis, has anti-viral activities against influenza infection via modulation of AMPK pathways. Acta Virol. 2018;62(1):78-85. doi: 10.4149/av_2018_109. PubMed PMID: 29521106.
20: Xu PP, Zuo HQ, Zhou RF, Chen B, Ouyang J. Wogonin Inhibits Growth of Mantle Cell Lymphoma Cells through Nuclear Factor-κB Signaling Pathway. Chin Med J (Engl). 2018 Feb 20;131(4):495-497. doi: 10.4103/0366-6999.225064. PubMed PMID: 29451160; PubMed Central PMCID: PMC5830840.

Explore Compound Types